molecular formula C12H16O3 B3044608 ethyl 2-(2-ethylphenoxy)acetate CAS No. 100256-84-6

ethyl 2-(2-ethylphenoxy)acetate

Cat. No.: B3044608
CAS No.: 100256-84-6
M. Wt: 208.25 g/mol
InChI Key: GVTZEFUSFMIKKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 2-ethylphenol and ethyl chloroacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-ethylphenoxy)acetate can be synthesized through the esterification reaction of 2-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-ethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-ethylphenol, which may further interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-ethylphenoxy)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

100256-84-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2-ethylphenoxy)acetate

InChI

InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GVTZEFUSFMIKKH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-ethylphenol (244 mg) in acetonitrile (20 ml) was treated with cesium carbonate (650 mg) and ethyl bromoacetate (0.221 ml) and the mixture stirred at 60° C. for 6 hours and then at ambient temperature for 17 hours. The reaction mixture was diluted with ethyl acetate; the suspension filtered and the title compound isolated by evaporation in vacuo of the filtrate as a colourless oil.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
0.221 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-ethylphenol (5ml, 42.4mmoles, 1eq) in dry DMF (120ml, 0.35M) was added potassium carbonate (6.45g, 46.6mmoles, 1.1eq) and ethylbromoacetate (4.7ml, 42.2mmoles, 1eq) and heated to 60° C. overnight. After cooling to room temperature the reaction mixture was partitioned between ethyl ether and 1N NaOH. The phases were separated and the organic portion washed twice with 1N NaOH, twice with H2O, brine, dried over Na2SO4, filtered and concentrated in vacuo to yield 7.2g (82%) of product.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
82%

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